3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde
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Overview
Description
3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, featuring both hydroxyl and hydroxyethoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds via an etherification process, where the hydroxyl group of the benzaldehyde reacts with the ethylene glycol to form the hydroxyethoxy group .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and hydroxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
Oxidation: 3-Hydroxy-4-(2-hydroxyethoxy)benzoic acid.
Reduction: 3-Hydroxy-4-(2-hydroxyethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The hydroxyl and hydroxyethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzaldehyde: Lacks the hydroxyethoxy group, making it less versatile in certain reactions.
4-Hydroxybenzaldehyde: Similar structure but different positioning of the hydroxyl group, leading to different reactivity.
3-Hydroxy-4-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyethoxy group, affecting its chemical properties.
Uniqueness
3-Hydroxy-4-(2-hydroxyethoxy)benzaldehyde is unique due to the presence of both hydroxyl and hydroxyethoxy groups, which enhance its reactivity and make it suitable for a wide range of applications in synthesis and research .
Properties
CAS No. |
63636-02-2 |
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Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-hydroxy-4-(2-hydroxyethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O4/c10-3-4-13-9-2-1-7(6-11)5-8(9)12/h1-2,5-6,10,12H,3-4H2 |
InChI Key |
KSNWEZLTWACZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)OCCO |
Origin of Product |
United States |
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